(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethylphenyl group and an acrylonitrile moiety substituted with a 4-ethylphenyl group. The (Z) configuration indicates the specific geometric isomerism around the double bond in the acrylonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile typically involves a multi-step process:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 3,4-dimethylphenacyl bromide can react with thiourea to form the thiazole ring.
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Acrylonitrile Substitution: : The thiazole derivative is then subjected to a Knoevenagel condensation reaction with 4-ethylbenzaldehyde and malononitrile. This reaction typically requires a base such as piperidine and is carried out under reflux conditions to yield the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the nitrile group to an amine can be achieved using hydrogenation with catalysts such as palladium on carbon or lithium aluminum hydride.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
The compound’s thiazole ring is of interest in biological research due to its presence in many bioactive molecules. It can be used in the design of new drugs, particularly those targeting enzymes or receptors that interact with thiazole-containing compounds.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylonitrile: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Contains a chlorine atom on the phenyl ring instead of an ethyl group.
Uniqueness
The presence of the 4-ethylphenyl group in (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c1-4-17-6-8-18(9-7-17)12-20(13-23)22-24-21(14-25-22)19-10-5-15(2)16(3)11-19/h5-12,14H,4H2,1-3H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTJGGHTVAIJKQ-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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